molecular formula C4H8ClN3 B1398630 (1H-Pyrazol-4-yl)methanamine hydrochloride CAS No. 1196153-79-3

(1H-Pyrazol-4-yl)methanamine hydrochloride

Cat. No.: B1398630
CAS No.: 1196153-79-3
M. Wt: 133.58 g/mol
InChI Key: QPTMQARAKZDSPL-UHFFFAOYSA-N
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Description

“(1H-Pyrazol-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C4H8ClN3. Its molecular weight is 133.58 g/mol. It is also known by other names such as 1H-pyrazol-4-ylmethanamine .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a methanamine group. The pyrazole ring is a five-membered ring with two nitrogen atoms .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3. It has a boiling point of 284.8±15.0 °C at 760 mmHg. The flash point is 150.7±7.6 °C .

Scientific Research Applications

Chemical Synthesis and Complex Formation

(1H-Pyrazol-4-yl)methanamine hydrochloride has been explored in the synthesis of various chemical compounds. For example, it plays a role in the formation of Cobalt(II) complexes, where different N-substituted N,N',N-bis((1H-pyrazol-1-yl)methyl)amine ligands are used to yield a series of Co(II) chloride complexes. These complexes exhibit distinct geometrical structures and have been investigated for their potential in polymerization processes, particularly in producing poly(methylmethacrylate) with varying molecular weights and polydispersity indices (Choi et al., 2015).

Medicinal Chemistry and Drug Design

In medicinal chemistry, derivatives of (1H-Pyrazol-4-yl)methanamine have been synthesized and evaluated for their potential therapeutic effects. For instance, certain 3-aryl-1-phenyl-1H-pyrazole derivatives, synthesized in good yield, have shown inhibitory activities against acetylcholinesterase and monoamine oxidase, enzymes relevant in the treatment of Alzheimer's disease. The structure-activity relationships of these derivatives suggest varying effectiveness based on the substitution patterns on the pyrazole ring (Kumar et al., 2013).

Regioselective Synthesis

The compound has been utilized in regioselective synthesis processes. For example, a regioselective procedure for the synthesis of 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives has been reported. This involves a 1,3-dipolar cycloaddition reaction of nitrile imines generated in situ, showcasing the versatility of this compound in synthetic organic chemistry (Alizadeh et al., 2015).

Antimicrobial and Anticancer Research

Compounds derived from this compound have been synthesized and assessed for their antimicrobial and anticancer properties. For instance, novel pyrazole derivatives with potential as antimicrobial and anticancer agents have been created, demonstrating the compound's significance in the development of new therapeutic agents (Hafez et al., 2016).

Corrosion Inhibition

In the field of materials science, pyrazole derivatives, including those based on this compound, have been explored as corrosion inhibitors for metals. Their efficacy in protecting metals like mild steel in corrosive environments highlights their potential industrial applications (Yadav et al., 2015).

Properties

IUPAC Name

1H-pyrazol-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTMQARAKZDSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725562
Record name 1-(1H-Pyrazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-79-3
Record name 1H-Pyrazole-4-methanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196153-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Pyrazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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